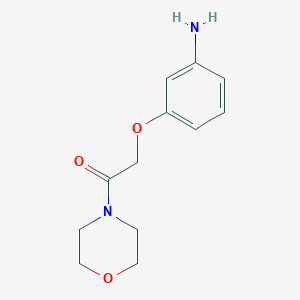
2-(3-Aminophenoxy)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminophenoxy)-1-morpholinoethanone is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of an aminophenoxy group attached to a morpholinoethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenoxy)-1-morpholinoethanone typically involves the reaction of 3-aminophenol with 2-chloro-1-morpholinoethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of the chloroethanone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Aminophenoxy)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(3-Aminophenoxy)-1-morpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Aminophenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 2-(3-Aminophenoxy)ethanol
- 1-(4-(4-Aminophenoxy)phenyl)ethanone
- 2-Aminophenol
Uniqueness
2-(3-Aminophenoxy)-1-morpholinoethanone is unique due to the presence of both an aminophenoxy group and a morpholinoethanone backbone, which confer distinct chemical and physical properties
生物活性
2-(3-Aminophenoxy)-1-morpholinoethanone, also known by its CAS number 184944-87-4, is a compound of interest due to its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound is believed to influence several biochemical pathways, notably through:
- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity and subsequently altering metabolic pathways.
- Gene Expression Modulation : The compound may interact with transcription factors, influencing gene expression related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways such as the NF-κB pathway.
- Antibacterial Properties : Similar compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activities
Study on Anticancer Effects
A notable study focused on the anticancer properties of this compound involved testing its effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in Hep3B and A549 cells. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent for cancer treatment.
Antibacterial Activity Assessment
In vitro assessments have shown that derivatives of this compound possess notable antibacterial properties. These compounds were tested against a range of bacterial strains, demonstrating effectiveness comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests good membrane permeability due to its morpholino group, enhancing its bioavailability. Metabolic studies indicate that it undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, which may influence its therapeutic efficacy and safety profile.
特性
IUPAC Name |
2-(3-aminophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-2-1-3-11(8-10)17-9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMJEPQICGMPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351903 |
Source


|
| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184944-87-4 |
Source


|
| Record name | 2-(3-aminophenoxy)-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














